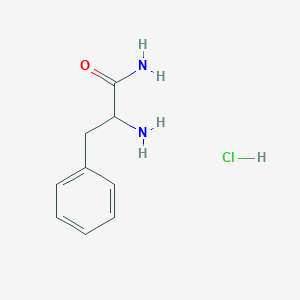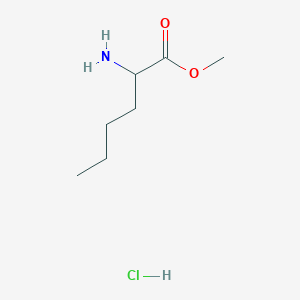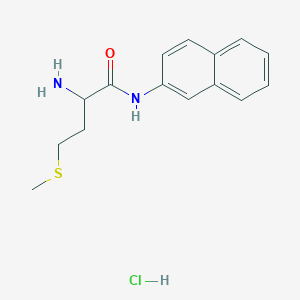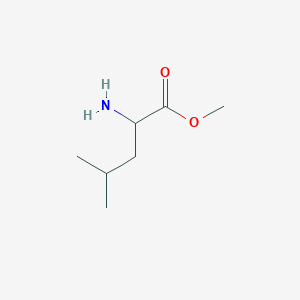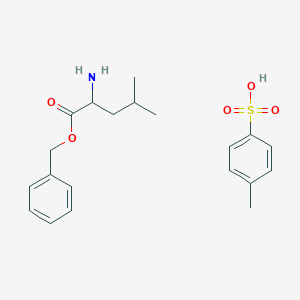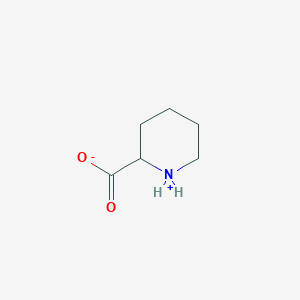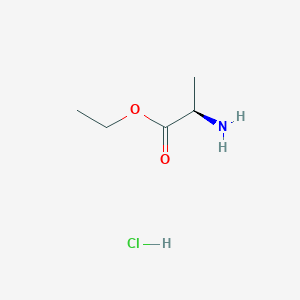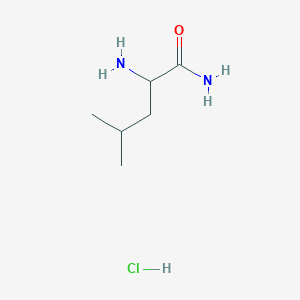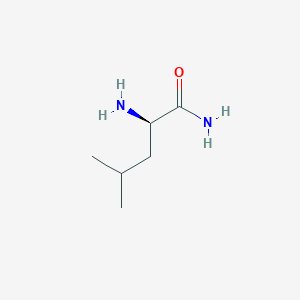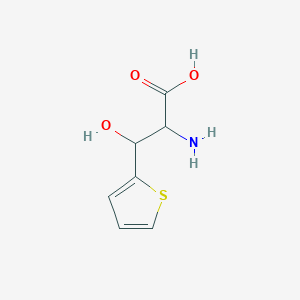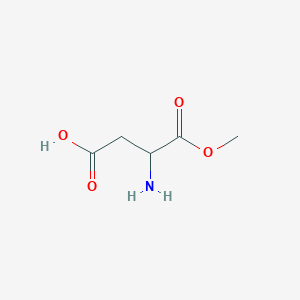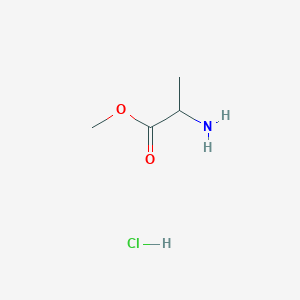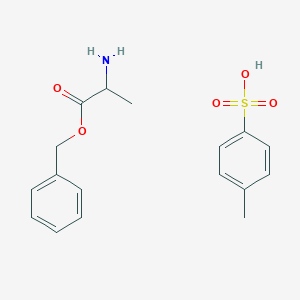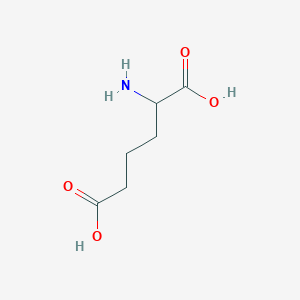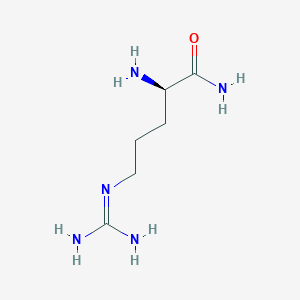
D-Arginine amide dihydrochloride
Übersicht
Beschreibung
D-Arginine amide dihydrochloride is a chemical compound with the molecular formula C6H17Cl2N5O . It is used in various studies and applications, particularly those involving the L-arginine/nitric oxide pathway .
Synthesis Analysis
The synthesis of D-Arginine amide dihydrochloride involves several steps. One method involves the hydrogenation of the corresponding pure compounds in methanol/HCl using Pd in activated charcoal as a catalyst . Another method involves the use of enzymes known as coronafacic acid ligases (CfaLs), which have been found to catalyze amide bond formation with a wide range of substrates .Molecular Structure Analysis
The molecular structure of D-Arginine amide dihydrochloride consists of 6 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 5 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
D-Arginine amide dihydrochloride can undergo several types of chemical reactions. For instance, it can be modified using dicarbonyl compounds, a common method to identify functional or reactive arginine residues in proteins .Wissenschaftliche Forschungsanwendungen
-
Biomedical Applications
- Summary of Application : Amino acid-based surfactants, including those derived from arginine, are a promising class of biocompatible and biodegradable surfactants for biomedical applications . They have improved safety profiles that meet the requirements of both physiological and ecological compatibility .
- Methods of Application : The nature of the amino acid residue, the chirality, and the ability for hydrogen bond formation strongly influences the surface active properties and self-assembly behavior of these surfactants .
- Results or Outcomes : These surfactants have potential therapeutic applications as antimicrobial agents, drug delivery vehicles, and a promising alternative to viral vectors in gene therapy .
-
Cancer Treatment
- Summary of Application : Depriving nutrient or non/semi-essential amino acids to which cancerous cells are auxotrophic remains one such promising anticancer strategy . l-Arginine is a semi-essential vital amino acid involved in versatile metabolic processes, signaling pathways, and cancer cell proliferation .
- Methods of Application : The administration of Arg depriving enzymes (ADE) such as arginase, arginine decarboxylase (ADC), and arginine deiminase (ADI) could be effective in cancer therapy .
- Results or Outcomes : These therapeutic enzyme treatments induce cell death through inducing autophagy, apoptosis, generation of oxidative species, i.e., oxidative stress, and arresting the progression and expansion of cancerous cells at certain cell cycle checkpoints .
Zukünftige Richtungen
Research into D-Arginine amide dihydrochloride and related compounds is ongoing. Future directions may include the development of therapeutic peptides, which have shown promise in various applications . Additionally, the use of unnatural amino acids and peptidomimetics in the development of highly selective peptide linkers presents exciting future possibilities .
Eigenschaften
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O.2ClH/c7-4(5(8)12)2-1-3-11-6(9)10;;/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11);2*1H/t4-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMQLFYWIDCFLC-RZFWHQLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)N)N)CN=C(N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659607 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine amide dihydrochloride | |
CAS RN |
203308-91-2 | |
| Record name | N~5~-(Diaminomethylidene)-D-ornithinamide--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



